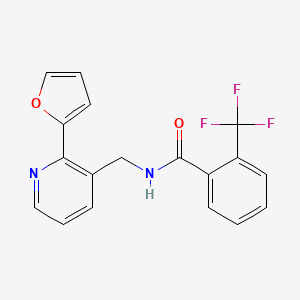

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H13F3N2O2 and its molecular weight is 346.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H12F3N3O2 |

| Molecular Weight | 347.29 g/mol |

| CAS Number | 2034345-05-4 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The furan and pyridine moieties can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, modulating their activities.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer), SF268 (glioblastoma), and NCI-H460 (lung cancer). For instance, the compound displayed an IC50 value of approximately 5 µM against MCF7 cells, indicating potent activity .

- Mechanisms Involved : The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The compound may also modulate the expression of key proteins involved in cell cycle regulation and apoptosis .

Chemopreventive Effects

Research has indicated that this compound may have chemopreventive properties by inhibiting genotoxicity induced by carcinogens. A study highlighted its ability to reduce the formation of DNA adducts in MCF7 cells exposed to DMBA (7,12-dimethylbenz[a]anthracene), a potent carcinogen. The compound inhibited CYP1A1 and CYP1B1 gene expression, which are crucial for the metabolism of carcinogens .

Study 1: Antitumor Activity Assessment

In a recent study assessing the antitumor activity of various derivatives, this compound was evaluated alongside other compounds. The results indicated that it had a superior growth inhibition rate compared to several known anticancer agents, showcasing its potential as a lead compound for further development .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound exerts its effects on cancer cells. It was found that it activates the Nrf2 pathway, leading to increased expression of phase II detoxifying enzymes such as glutathione S-transferase (GST). This suggests that the compound not only acts directly on cancer cells but also enhances cellular defense mechanisms against oxidative stress .

Aplicaciones Científicas De Investigación

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has shown promise in various biological applications:

- Antimicrobial Activity : Studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. The structural components of this compound may facilitate interactions with bacterial enzymes or membranes, leading to antimicrobial effects .

- Anticancer Potential : Research has demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The ability of this compound to interact with DNA and proteins involved in cell cycle regulation suggests potential as an anticancer agent.

- Neurological Applications : Given its ability to cross the blood-brain barrier due to its lipophilic nature, there is interest in evaluating this compound for neuroprotective effects or as a treatment for neurodegenerative diseases.

Case Study 1: Antibacterial Evaluation

A study synthesized several derivatives based on the pyridine structure, including this compound. In vitro tests showed that these compounds had varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and function.

Case Study 2: Anticancer Activity

In a recent investigation, researchers tested this compound against various cancer cell lines, including breast and lung cancer cells. Results indicated that it inhibited cell growth in a dose-dependent manner, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. Further studies are needed to elucidate the exact molecular pathways involved.

Case Study 3: Neuroprotection

A preliminary study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects by reducing oxidative stress markers and enhancing neuronal survival rates.

Future Research Directions

The potential applications of this compound warrant further investigation:

- Mechanistic Studies : Understanding the precise biochemical interactions at the molecular level could reveal new therapeutic targets.

- In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics, toxicity, and overall efficacy of this compound in a living organism.

- Formulation Development : Exploring different formulations could enhance bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c19-18(20,21)14-7-2-1-6-13(14)17(24)23-11-12-5-3-9-22-16(12)15-8-4-10-25-15/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQIKFMCUDBNPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.